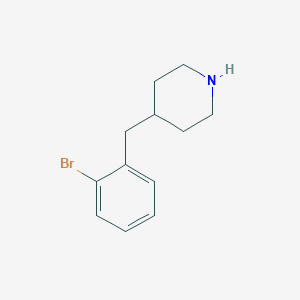
1-Cyclooctenyl acetate
Vue d'ensemble
Description
1-Cyclooctenyl acetate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclooctene, where the acetate group is attached to the cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclooctenyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclooctenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctenone derivatives.
Reduction: Reduction reactions can convert this compound to cyclooctanol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctenone derivatives.
Reduction: Cyclooctanol derivatives.
Substitution: Various substituted cyclooctene derivatives.
Applications De Recherche Scientifique
1-Cyclooctenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclooctenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to other bioactive molecules. The acetate group can also participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the acetate group.
Cyclooctanol: The alcohol derivative of cyclooctene, differing in the functional group attached to the ring.
Cyclooctanone: The ketone derivative of cyclooctene, with a carbonyl group replacing the acetate group.
Uniqueness: 1-Cyclooctenyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
93981-85-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
[(1E)-cycloocten-1-yl] acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |
Clé InChI |
GCKRQQJBNDAYRT-JXMROGBWSA-N |
SMILES isomérique |
CC(=O)O/C/1=C/CCCCCC1 |
SMILES canonique |
CC(=O)OC1=CCCCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
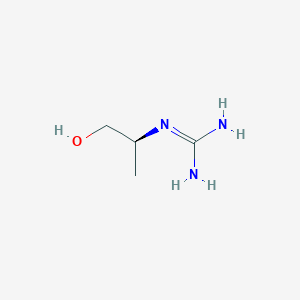
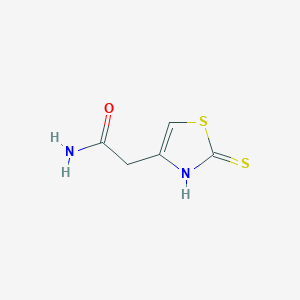
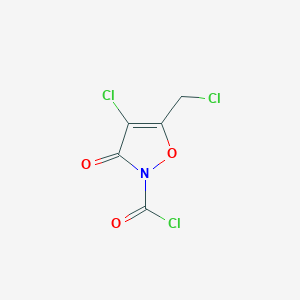
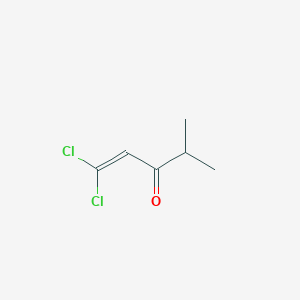
![Silane, triethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B8519834.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-](/img/structure/B8519840.png)

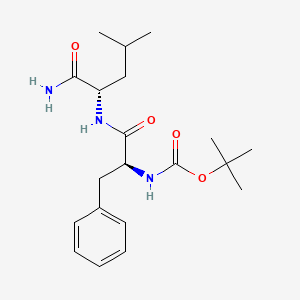

![6-Amino-2-[(3,4-difluorobenzyl)thio]pyrimidin-4-ol](/img/structure/B8519864.png)


